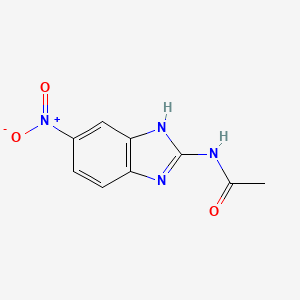
N-(6-nitro-1H-benzimidazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-nitro-1H-benzimidazol-2-yl)acetamide: is a compound belonging to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1H-benzimidazol-2-yl)acetamide typically involves the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile as a solvent . This reaction yields a mixture of regioisomers with the nitro group positioned at either the 5 or 6 position, with chemical yields ranging from 60% to 94% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1H-benzimidazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride are commonly used for the reduction of the nitro group.
Substitution: Potassium carbonate and acetonitrile are used as reagents and solvents for substitution reactions.
Major Products Formed
Reduction: The major product formed is 5(6)-amino-1H-benzimidazol-2-ylacetamide.
Substitution: The products vary depending on the substituent introduced in place of the nitro group.
Scientific Research Applications
N-(6-nitro-1H-benzimidazol-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-nitro-1H-benzimidazol-2-yl)acetamide is related to its reductive metabolism. It functions as a prodrug and must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase . This activation leads to the formation of reactive intermediates that exert the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benznidazole: A 2-nitroimidazole derivative used for treating Chagas disease.
Albendazole: A benzimidazole derivative with broad-spectrum antiparasitic activity.
Mebendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
N-(6-nitro-1H-benzimidazol-2-yl)acetamide is unique due to its specific nitro group positioning and its potential for diverse chemical modifications. This uniqueness allows it to serve as a versatile building block for synthesizing various biologically active compounds.
Properties
CAS No. |
90964-32-2 |
|---|---|
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
N-(6-nitro-1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4O3/c1-5(14)10-9-11-7-3-2-6(13(15)16)4-8(7)12-9/h2-4H,1H3,(H2,10,11,12,14) |
InChI Key |
ZLHASRQVZQYAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















